Cas no 73357-44-5 (2-(4-Methoxyphenyl)isoindoline)

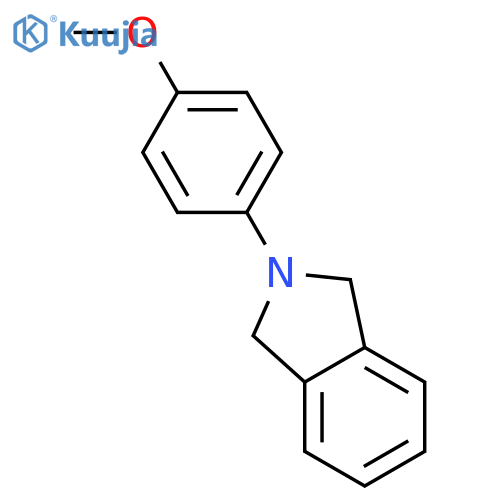

73357-44-5 structure

商品名:2-(4-Methoxyphenyl)isoindoline

2-(4-Methoxyphenyl)isoindoline 化学的及び物理的性質

名前と識別子

-

- 2-(4-Methoxyphenyl)isoindoline

- 2-(4-methoxyphenyl)-1,3-dihydroisoindole

- Oprea1_441207

- DTXSID60357446

- CS-0364611

- SB65664

- 2-p-methoxyphenyl-isoindoline

- 73357-44-5

- AKOS022118784

- 1H-Isoindole, 2,3-dihydro-2-(4-methoxyphenyl)-

-

- インチ: InChI=1S/C15H15NO/c1-17-15-8-6-14(7-9-15)16-10-12-4-2-3-5-13(12)11-16/h2-9H,10-11H2,1H3

- InChIKey: TVZLPBJFNKOMSL-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)N2CC3=C(C=CC=C3)C2

計算された属性

- せいみつぶんしりょう: 225.115364102g/mol

- どういたいしつりょう: 225.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 12.5Ų

2-(4-Methoxyphenyl)isoindoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM123705-1g |

2-(4-methoxyphenyl)isoindoline |

73357-44-5 | 95% | 1g |

$*** | 2023-05-29 | |

| Alichem | A199008005-1g |

2-(4-Methoxyphenyl)isoindoline |

73357-44-5 | 95% | 1g |

$275.40 | 2023-09-01 | |

| Chemenu | CM123705-1g |

2-(4-methoxyphenyl)isoindoline |

73357-44-5 | 95% | 1g |

$296 | 2021-08-05 |

2-(4-Methoxyphenyl)isoindoline 関連文献

-

Manoj Kumar Ghosh,Kumari Swati Sharma,Ganesh Pandey Org. Biomol. Chem. 2023 21 538

-

Subhash L. Yedage,Denvert S. D'silva,Bhalchandra M. Bhanage RSC Adv. 2015 5 80441

73357-44-5 (2-(4-Methoxyphenyl)isoindoline) 関連製品

- 18613-55-3(N,N-dibenzyl-p-anisidine)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量